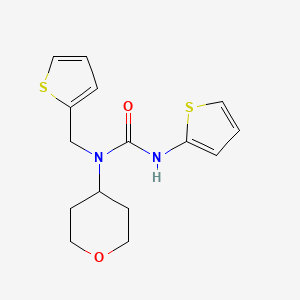
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea, with the molecular formula C15H18N2O2S2 and a molecular weight of 322.44 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : 1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea
- CAS Number : 1797961-11-5
-
Molecular Structure :
InChI=1S/C15H18N2O2S2/c18−15(16−14−4−2−10−21−14)17(11−13−3−1−9−20−13)12−5−7−19−8−6−12/h1−4,9−10,12H,5−8,11H2,(H,16,18)
Anticancer Properties
Recent studies have indicated that compounds containing thiophene and urea moieties exhibit promising anticancer activities. For instance, a study demonstrated that derivatives similar to this compound inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.
Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Research has also pointed towards neuroprotective effects associated with compounds structurally similar to this compound. These compounds have been shown to mitigate neuroinflammation and oxidative stress in neuronal cell cultures. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .
Case Studies
| Study | Findings |
|---|---|
| Breast Cancer Cell Line Study | Demonstrated significant inhibition of cell growth with IC50 values in the micromolar range. Induced apoptosis confirmed by flow cytometry analysis. |
| Antimicrobial Efficacy | Showed MIC values ranging from 8 to 32 µg/mL against tested bacterial strains, indicating strong antibacterial activity comparable to existing antibiotics. |
| Neuroprotective Study | Reduced levels of reactive oxygen species (ROS) in neuronal cultures and improved cell viability under oxidative stress conditions. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression through modulation of cyclin-dependent kinases.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-9-20-13)12-5-7-19-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDNHQIRYNUCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














